molecular formula C18H17BrN2O2 B15334273 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine

5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine

Cat. No.: B15334273
M. Wt: 373.2 g/mol
InChI Key: YPMNFMKTZRZAJC-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of bromine in nitrobenzene to achieve high yields of the brominated isoquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: De-brominated isoquinoline derivatives.

    Substitution: Various aryl or alkyl-substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.

Biology: In biological research, it serves as a probe to study the interactions of isoquinoline derivatives with various biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine is unique due to its combination of the isoquinoline core with the 2,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

5-bromo-N-[(2,4-dimethoxyphenyl)methyl]isoquinolin-1-amine

InChI

InChI=1S/C18H17BrN2O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

YPMNFMKTZRZAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3Br)OC

Origin of Product

United States

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